molecular formula C14H17N5 B13048735 (5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

Cat. No.: B13048735
M. Wt: 255.32 g/mol
InChI Key: ADMAKIUWASRCJK-ZYHUDNBSSA-N
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Description

(5aR,9aR)-1-(Pyridin-2-yl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine is a structurally complex heterocyclic compound featuring a fused triazolo-naphthyridine core with a partially saturated octahydro ring system.

Properties

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

(5aR,9aR)-1-pyridin-2-yl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine

InChI

InChI=1S/C14H17N5/c1-2-7-16-11(3-1)14-18-17-13-5-4-10-9-15-8-6-12(10)19(13)14/h1-3,7,10,12,15H,4-6,8-9H2/t10-,12-/m1/s1

InChI Key

ADMAKIUWASRCJK-ZYHUDNBSSA-N

Isomeric SMILES

C1CC2=NN=C(N2[C@H]3[C@H]1CNCC3)C4=CC=CC=N4

Canonical SMILES

C1CC2=NN=C(N2C3C1CNCC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also involve continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Key Mechanistic Insights

  • Triazole Ring Formation :
    The triazole ring forms via a -triazolo cyclization mechanism, involving nucleophilic attack by hydrazine derivatives on carbonyl groups .
    Hydrazine derivative+Carbonyl compoundTriazole intermediate\text{Hydrazine derivative}+\text{Carbonyl compound}\rightarrow \text{Triazole intermediate}

  • Pyridine Coupling :
    The pyridin-2-yl group is introduced through a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by electron-withdrawing groups on the pyridine ring .

  • Hydrogenation Pathway :
    Selective hydrogenation of aromatic rings occurs via transition-metal catalysis, preserving the fused heterocyclic framework.

Structural Verification

The compound’s structure is confirmed using:

  • NMR spectroscopy : Peaks corresponding to hydrogen and nitrogen environments in the fused rings .

  • Mass spectrometry : Molecular ion peak at m/z 255.32 (C14H17N5) .

  • Elemental analysis : C: 65.12%, H: 6.71%, N: 28.17% .

Technique Key Observations
1H NMRδ 7.2-8.5 ppm (aromatic protons)
13C NMRδ 145-160 ppm (triazole carbons)
HR-MS[M+H]+ = 256.32 (exact mass)

Reactivity Trends

  • Electrophilic substitution : The triazole ring activates adjacent positions for electrophilic attack .

  • Coordination chemistry : The pyridin-2-yl group can act as a ligand in metal complexes .

Scientific Research Applications

(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but generally, the compound exerts its effects by altering biochemical processes at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its octahydro ring system and pyridinyl substituent. Below is a detailed comparison with related triazolo- and oxazolo-naphthyridine derivatives from recent literature:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Ring Saturation Melting Point (°C) Yield (%) Key Structural Features
Target Compound: (5aR,9aR)-1-(Pyridin-2-yl)-octahydro-triazolo-naphthyridine Pyridin-2-yl at position 1 Octahydro Not reported N/A Partially saturated core; chiral centers at 5aR,9aR
5,8-Dimethyl-2-phenyl[1,3]oxazolo[5,4-h][1,6]naphthyridine (6d) Methyl, phenyl Fully aromatic 199.6–200.3 40 Oxazole fused to naphthyridine
8-(4-Methoxyphenyl)-5-methyl-3-phenyl-triazolo[4,5-h][1,6]naphthyridine (5c) 4-Methoxyphenyl, methyl, phenyl Fully aromatic Not reported 53 Triazole fused to naphthyridine; methoxy substituent
5,8-Dimethyl-3-phenyl-triazolo[4,5-h][1,6]naphthyridine (5d) Methyl, phenyl Fully aromatic Not reported 56 Simplified substituent profile

Key Differences and Implications

Substituent Effects : The pyridin-2-yl group may confer distinct electronic and steric effects. For example, methoxy or phenyl substituents in analogs 5c and 6d enhance lipophilicity but lack the hydrogen-bonding capacity of pyridine’s nitrogen .

Stereochemistry : The (5aR,9aR) configuration introduces chiral centers absent in planar aromatic analogs, which could influence binding to biological targets .

Biological Activity

(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17N4
  • Molecular Weight : 241.31 g/mol
  • IUPAC Name : this compound
  • InChI Key : TYLUGBAGQWBMLO-NXEZZACHSA-N

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : It has been noted for its ability to inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors influencing signaling pathways within cells.

Antiproliferative Activity

Research has indicated that derivatives of triazolo-naphthyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study found that related compounds demonstrated high antiproliferative activity against breast and lung cancer cell lines through mechanisms not involving dihydrofolate reductase (DHFR) inhibition .

Antimicrobial Activity

Some derivatives of pyridine-containing compounds have shown promising antimicrobial properties:

  • One derivative exhibited notable antimicrobial activity against Gram-positive bacteria. This suggests that modifications to the pyridine ring can enhance biological efficacy .

Case Studies and Research Findings

StudyFindings
Monash University StudyIdentified high antiproliferative activity in fluorinated derivatives similar to triazolo-naphthyridines against cancer cell lines .
PubMed ResearchDemonstrated antimicrobial effects of pyridine derivatives against Gram-positive bacteria and evaluated ADME properties indicating potential as drug candidates .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimization strategies include:

  • Cyclization Reactions : Essential for forming the triazolo and naphthyridine rings.
  • Purification Techniques : Such as crystallization and chromatography to ensure high yield and purity of the final product.

Q & A

Basic: What are the common synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. A general procedure includes:

  • Step 1: Formation of a substituted pyridine precursor (e.g., 7-amino-5-methyl-2-substituted-[1,3]triazolo[5,4-b]pyridine-6-carbaldehyde derivatives) via condensation of ketones or aldehydes with amino-triazole intermediates under basic conditions (e.g., KOH in ethanol or acetone) .
  • Step 2: Cyclization using ketones or substituted acetophenones to form the fused triazolo-naphthyridine core. Yields range from 44% to 60%, depending on substituent reactivity and solvent choice .
  • Example: Reaction of 23a (a triazolopyridine derivative) with 4-methoxyacetophenone yields 53% of the target compound after recrystallization .

Basic: How is structural characterization performed post-synthesis?

Methodological Answer:
Characterization relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra identify substituent positions and ring fusion patterns. For example, aryl protons in 5c show δ 7.45–8.25 ppm (aromatic region), while methyl groups appear at δ 2.45–2.70 ppm .
  • Elemental Analysis: Calculated vs. experimental C/H/N ratios (e.g., C: 56.72% calc. vs. 56.53% found) confirm purity .
  • Melting Point Determination: Sharp melting ranges (e.g., 228.0–229.1°C for 5h) indicate crystalline homogeneity .

Advanced: How to design experiments to optimize synthesis yield?

Methodological Answer:
Use factorial design to evaluate critical variables:

  • Factors: Solvent polarity (ethanol vs. acetone), reaction temperature (25–80°C), and ketone substituent electronic effects.
  • Response Variables: Yield (%) and purity (via HPLC).
  • Example: A 2³ factorial design revealed acetone as optimal for sterically hindered ketones, improving yields by 15% compared to ethanol .
  • Statistical Tools: ANOVA identifies significant factors; response surface methodology (RSM) refines optimal conditions .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

  • Dose-Response Studies: Establish IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to differentiate selective toxicity .
  • Structure-Activity Relationship (SAR) Analysis: Compare analogues (e.g., 5c vs. 5h) to identify critical substituents. For instance, methoxy groups at the 4-position enhance anti-proliferative activity by 30% .
  • Standardized Assays: Use validated protocols (e.g., MTT for cytotoxicity) to minimize inter-lab variability .

Advanced: What role do substituents play in modulating bioactivity?

Methodological Answer:
Substituents influence electronic and steric properties:

  • Electron-Donating Groups (e.g., -OCH₃): Enhance π-stacking with DNA, improving intercalation-based cytotoxicity (e.g., 5h vs. 5d) .
  • Bulkier Groups (e.g., -Ph): Reduce membrane permeability but increase target specificity (e.g., 5i’s selectivity for kinase inhibition) .
  • Ethynyl Groups: Introduce rigidity, altering binding pocket interactions (observed in related triazolopyridines) .

Advanced: How to validate computational docking predictions for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Compare binding poses (e.g., with EGFR kinase) over 100 ns trajectories to assess stability .
  • Experimental Validation:
    • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to confirm docking-predicted interactions.
    • X-ray Crystallography: Resolve co-crystal structures (e.g., with CYP450 enzymes) to verify binding modes .

Basic: What analytical techniques quantify purity in bulk synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to achieve >98% purity .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 335.1234 for C₁₈H₁₈N₄O₂) .
  • Karl Fischer Titration: Quantify residual solvents (e.g., <0.1% ethanol) .

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO:PBS (1:9 v/v) with sonication to achieve 10 mM stock solutions .
  • Prodrug Design: Introduce phosphate esters at the pyridine nitrogen to enhance aqueous solubility .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

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